molecular formula C9H10N4O2 B13222363 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one

Cat. No.: B13222363
M. Wt: 206.20 g/mol
InChI Key: SAGJTNXUQWJGIG-UHFFFAOYSA-N
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Description

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aminopyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often include refluxing in solvents like ethanol or methanol, with catalysts such as p-toluenesulfonic acid or sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while nucleophilic substitution can introduce various functional groups at the aminomethyl position .

Scientific Research Applications

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological targets, including proteins and nucleic acids, influencing cellular processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

    Pyrido[2,3-d]pyrimidin-5-one: Another member of the pyrido[2,3-d]pyrimidine family with similar biological activities.

    Pyrido[2,3-d]pyrimidin-7-one: Structurally similar but with different substituents, leading to variations in biological activity and chemical reactivity.

    Pyrazolo[3,4-d]pyrimidine: A related heterocyclic compound with distinct pharmacological properties.

Uniqueness

6-(Aminomethyl)-4-methoxy-7H,8H-pyrido[2,3-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl and methoxy groups contribute to its reactivity and potential interactions with biological targets, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H10N4O2

Molecular Weight

206.20 g/mol

IUPAC Name

6-(aminomethyl)-4-methoxy-8H-pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C9H10N4O2/c1-15-9-6-2-5(3-10)8(14)13-7(6)11-4-12-9/h2,4H,3,10H2,1H3,(H,11,12,13,14)

InChI Key

SAGJTNXUQWJGIG-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=NC2=C1C=C(C(=O)N2)CN

Origin of Product

United States

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